1-Quinazolin-4-yl-piperidine-4-carboxylic acid
Overview
Description
1-Quinazolin-4-yl-piperidine-4-carboxylic acid is a biochemical used for proteomics research . It has a molecular weight of 257.29 and a molecular formula of C14H15N3O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline moiety and a piperidine moiety . The molecular formula is C14H15N3O2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 257.29 and a molecular formula of C14H15N3O2 .Scientific Research Applications
Antifungal and Antibacterial Activities
1-Quinazolin-4-yl-piperidine-4-carboxylic acid derivatives have shown promising antifungal and antibacterial activities. A study focused on synthesizing quinazoline derivatives and evaluating their antifungal and antibacterial properties. The derivatives demonstrated significant activity against the fungus Aspergillus flavus and bacteria Pseudomonas (Kale & Durgade, 2017).
Antibacterial and Antitubercular Potentials
Another area of interest is in developing antibacterial and antitubercular agents. Compounds with a quinazoline structure have been found to have potential antibacterial activities against various strains, including multi-drug resistant ones. This includes compounds like 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives showing significant antibacterial properties (Selvakumar & Elango, 2017). Additionally, 2,4-diaminoquinazoline series have been evaluated as anti-tubercular agents, showing potential for tuberculosis drug discovery (Odingo et al., 2014).
Antihypertensive Properties
Research also suggests the potential use of quinazoline derivatives in antihypertensive medication. Piperidine derivatives with a quinazoline ring system have been synthesized and tested for their antihypertensive activity, showing promising results in animal models (Takai et al., 1986).
Synthesis and Characterization
Quinazolin-4-yl-piperidine derivatives have been synthesized under various conditions. Studies have focused on synthesizing these compounds under solvent-free conditions and characterizing them using various spectral techniques. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Acharyulu et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as quinazolines , which are known to interact with a variety of biological targets, including various enzymes and receptors
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The exact interaction of this compound with its targets would depend on the specific target and the structural features of the compound.
Biochemical Pathways
Quinazoline derivatives are known to affect a variety of biochemical pathways due to their diverse range of biological activities . The specific pathways affected by this compound would depend on its targets and the cellular context.
Properties
IUPAC Name |
1-quinazolin-4-ylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)10-5-7-17(8-6-10)13-11-3-1-2-4-12(11)15-9-16-13/h1-4,9-10H,5-8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAJVGCEDJXZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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